N-ethyl-3-ethynylaniline
Overview
Description
N-ethyl-3-ethynylaniline is an organic compound with the molecular formula C10H11N It is characterized by the presence of an ethyl group attached to the nitrogen atom and an ethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-3-ethynylaniline can be synthesized through several methods. One common approach involves the alkylation of 3-ethynylaniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-ethynylaniline
Reagent: Ethyl halide (e.g., ethyl bromide)
Catalyst: Base (e.g., potassium carbonate)
Solvent: Anhydrous conditions (e.g., dry tetrahydrofuran)
Reaction Conditions: Reflux temperature for several hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-3-ethynylaniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkylated or arylated derivatives.
Scientific Research Applications
N-ethyl-3-ethynylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-3-ethynylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The ethynyl group can participate in covalent bonding with target proteins, altering their function and activity.
Comparison with Similar Compounds
N-ethyl-3-ethynylaniline can be compared with other similar compounds, such as:
N-ethyl-3-ethynylbenzamide: Similar structure but with an amide group instead of an amine.
N-ethyl-3-ethynylphenol: Similar structure but with a hydroxyl group instead of an amine.
N-ethyl-3-ethynylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amine.
Properties
IUPAC Name |
N-ethyl-3-ethynylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-3-9-6-5-7-10(8-9)11-4-2/h1,5-8,11H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXBXBZQXNYPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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